

# VERU-111 vs. Docetaxel: A Head-to-Head Comparison in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Tubulin inhibitor 35 |           |
| Cat. No.:            | B11930479            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment is continually evolving, with novel agents challenging the established standards of care. This guide provides a detailed, data-driven comparison of VERU-111 (sabizabulin), a novel oral cytoskeleton disruptor, and docetaxel, a long-standing intravenous taxane chemotherapy. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the key differences in their mechanism of action, preclinical efficacy, clinical trial data, and safety profiles.

## Mechanism of Action: A Tale of Two Tubulin Inhibitors

Both VERU-111 and docetaxel target tubulin, a critical component of microtubules, but their specific binding sites and downstream effects differ, potentially influencing their efficacy and resistance profiles.

VERU-111 (Sabizabulin): This first-in-class oral agent uniquely targets the colchicine binding site on  $\beta$ -tubulin and also forms strong hydrogen bonds with  $\alpha$ -tubulin, effectively cross-linking the tubulin subunits.[1] This dual-binding mechanism leads to microtubule fragmentation and disruption of the cytoskeleton.[1] A key differentiator is that VERU-111 is not a substrate for P-glycoprotein, a common multidrug resistance pump, suggesting it may overcome taxane resistance.[1][2][3] Furthermore, by disrupting microtubule tracks, VERU-111 inhibits the



transport of the androgen receptor (AR) into the nucleus, an AR-independent mechanism of action.[4]

Docetaxel: A well-established taxane, docetaxel binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization.[5][6][7] This action arrests the cell cycle in the G2/M phase and induces apoptosis.[5][6] Docetaxel's efficacy can be limited by the development of resistance, often mediated by the upregulation of drug efflux pumps like P-glycoprotein (ABCB1).[7]

## Preclinical Efficacy: Head-to-Head in Prostate Cancer Models

Preclinical studies provide a direct comparison of VERU-111 and docetaxel in various prostate cancer models, including those resistant to standard therapies.



| Feature                                 | VERU-111<br>(Sabizabulin)                                                                                                                             | Docetaxel                                                                  | Reference |
|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|-----------|
| Administration                          | Oral                                                                                                                                                  | Intravenous                                                                | [2][3]    |
| Efficacy in Taxane-<br>Sensitive Models | Statistically indistinguishable from IV docetaxel in inhibiting tumor growth in the parental PC-3 xenograft model.                                    | Effective in inhibiting tumor growth in the parental PC-3 xenograft model. | [3]       |
| Efficacy in Taxane-<br>Resistant Models | Resulted in almost complete inhibition of tumor growth in the paclitaxel-resistant PC3 (PC3-TXR) xenograft model.                                     | Had no impact on tumor growth in the PC3-TXR xenograft model.              | [2][3]    |
| Efficacy in AR-V7<br>Positive Models    | Showed a statistically significant reduction in tumor growth in the 22Rv1 human prostate cancer model, which expresses AR splice variants like AR-V7. | Did not significantly reduce tumor growth in the 22Rv1 model.              | [8]       |
| Toxicity in Preclinical<br>Models       | Well-tolerated, with animals gaining or maintaining weight during treatment.                                                                          | Associated with weight loss in mice.                                       | [2][8]    |

#### **Clinical Data: A Look at Separate Trials**

Direct head-to-head clinical trial data comparing VERU-111 and docetaxel is not yet available. The pivotal Phase 3 VERACITY trial for VERU-111 is evaluating it against an alternative androgen receptor-targeting agent, not docetaxel.[9] Therefore, a comparison must be drawn from their respective clinical trial results in mCRPC patients.





## VERU-111 (Sabizabulin) Phase 1b/2 Study (NCT03752099)

This study evaluated VERU-111 in men with mCRPC who had progressed on at least one androgen receptor-targeting agent.

| Efficacy Endpoint                                    | Result                                                                                                                      | Reference |
|------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Recommended Phase 2 Dose (RP2D)                      | 63 mg daily                                                                                                                 | [1][10]   |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months (in patients receiving ≥ 63 mg daily)                                                                           | [1][11]   |
| Objective Tumor Response                             | 2 partial responses and 8 with<br>stable disease in the first 10<br>patients on continuous dosing<br>for at least 4 cycles. | [12]      |
| PSA Response (≥50% decline)                          | 20% of patients treated for ≥ 4 continuous cycles.                                                                          | [10][12]  |

| Safety and Tolerability     | Observations                                                                                                    | Reference    |
|-----------------------------|-----------------------------------------------------------------------------------------------------------------|--------------|
| Common Adverse Events (AEs) | Mild to moderate nausea, vomiting, diarrhea, and fatigue.                                                       | [10]         |
| Grade 3 AEs                 | Diarrhea was observed at doses >63 mg/day.                                                                      | [10]         |
| Notable Tolerability        | No clinically significant neutropenia or neurotoxicity was observed. Chronic daily administration was feasible. | [10][13][14] |

### **Docetaxel in mCRPC (Historical Data)**



Docetaxel, typically administered at 75 mg/m<sup>2</sup> every 3 weeks with prednisone, has been a standard of care for mCRPC for many years.

| Efficacy Endpoint           | Result (from various studies)                 | Reference |
|-----------------------------|-----------------------------------------------|-----------|
| Median Overall Survival     | Improved compared with mitoxantrone.          | [6]       |
| PSA Response (≥50% decline) | Effective in inducing PSA reductions of ≥50%. | [5]       |

| Safety and Tolerability | Common Adverse Events                          | Reference |
|-------------------------|------------------------------------------------|-----------|
| Hematologic             | Neutropenia                                    | [13]      |
| Neurological            | Neurotoxicity                                  | [13]      |
| Other                   | Allergic reactions, fatigue, nausea, hair loss | [14][15]  |

#### **Experimental Protocols**

VERU-111 Phase 1b/2 Study (NCT03752099):

- Phase 1b: A 3+3 dose-escalation design was used with oral VERU-111 doses ranging from 4.5 mg to 81 mg daily.[1][13] The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[1]
- Phase 2: This portion of the study evaluated the efficacy and safety of VERU-111 at the RP2D (63 mg daily) in patients with mCRPC who had not received prior chemotherapy.[1]
   [10] Efficacy was assessed using Prostate Cancer Working Group 3 (PCWG3) and RECIST 1.1 criteria.[1]

Preclinical Xenograft Studies (VERU-111 vs. Docetaxel):

Animal Models: Studies utilized xenograft models with human prostate cancer cell lines,
 such as the paclitaxel-resistant PC3 (PC3-TXR) and the AR-V7 expressing 22Rv1, implanted



into SCID mice.[3][8]

- Treatment Administration: VERU-111 was administered orally at various dosing schedules,
   while docetaxel was given intravenously.[3][8]
- Endpoints: Tumor volume and animal weight were measured regularly to assess efficacy and toxicity, respectively.[8]

### **Visualizing the Comparison**

To further illustrate the differences between VERU-111 and docetaxel, the following diagrams depict their mechanisms of action and a logical comparison.



Click to download full resolution via product page

Caption: Mechanism of action for VERU-111 (Sabizabulin).





Click to download full resolution via product page

Caption: Mechanism of action for Docetaxel.



Click to download full resolution via product page

Caption: Logical comparison of VERU-111 and Docetaxel.

#### Conclusion

VERU-111 presents a promising oral therapeutic option for mCRPC with a distinct mechanism of action that may circumvent taxane resistance. Preclinical data shows a clear advantage for VERU-111 in taxane-resistant and AR-V7 positive prostate cancer models. While direct comparative clinical data is pending, the Phase 1b/2 trial of VERU-111 demonstrated a favorable safety profile, notably lacking the significant neutropenia and neurotoxicity commonly associated with docetaxel, alongside encouraging signs of durable anti-tumor activity. Docetaxel remains a proven intravenous chemotherapy with a well-established efficacy and



toxicity profile. The ongoing development of VERU-111 and the results from its Phase 3 trial will be crucial in defining its future role in the mCRPC treatment paradigm and its potential to offer a more tolerable and effective alternative to traditional taxanes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Activity of VERU-111, an novel oral  $\alpha$  and  $\beta$  tubulin inhibitor, against paclitaxel sensitive and resistant prostate cancer. ASCO [asco.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Molecular mechanisms of docetaxel resistance in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of VERU-111, a novel oral inhibitor of α and β tubulin, on tumor growth in the human castration-resistant, AR-variant prostate cancer (PCa) model 22Rv1. - ASCO [asco.org]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Performance of Veru Pharma's Sabizabulin in Phase I/II mCRPC Trial | by David Dollare | Medium [daviddollare.medium.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Veru Reports Positive Clinical Results from VERU-111 Phase 1b/2 Trial in Men with Metastatic Castration-Resistant Prostate Cancer, Advancing to Pivotal Phase 3 Clinical







Program :: Veru Inc. (VERU) [ir.verupharma.com]

- 14. bionews.com [bionews.com]
- 15. Docetaxel Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [VERU-111 vs. Docetaxel: A Head-to-Head Comparison in Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930479#head-to-head-comparison-of-veru-111-and-docetaxel-in-prostate-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com